5,8-Dichloroisoquinoline-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloroisoquinoline-1-carboxylic acid typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 5 and 8 positions . The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5,8-Dichloroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 5,8-Dichloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,8-Dichloroisoquinoline-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
5,8-Dichloroisoquinoline-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
5,8-Dichloroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
5,8-dichloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(12)8-5(6)3-4-13-9(8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
LTHTYMQYMDVIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2C(=O)O)Cl |
Origin of Product |
United States |
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